molecular formula C8H9NO4S B3088831 Methyl 5-(methylsulfonyl)nicotinate CAS No. 1186663-66-0

Methyl 5-(methylsulfonyl)nicotinate

Cat. No.: B3088831
CAS No.: 1186663-66-0
M. Wt: 215.23 g/mol
InChI Key: KZKQGUVWZYKJBN-UHFFFAOYSA-N
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Description

Methyl 5-(methylsulfonyl)nicotinate is a chemical compound with the molecular formula C8H9NO4S . It has an average mass of 215.226 Da and a monoisotopic mass of 215.025223 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . The InChI code for this compound is 1S/C8H9NO4S/c1-13-8(10)6-3-7(5-9-4-6)14(2,11)12/h3-5H,1-2H3 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 215.23 .

Scientific Research Applications

Synthesis and Antibacterial Properties

A study by Ekström, Ovesson, and Pring (1975) explored the synthesis and antibacterial properties of methylsulfinyl and methylsulfonyl analogs of nitrofurans, which are structurally related to "Methyl 5-(methylsulfonyl)nicotinate". These compounds showed antibacterial activity against gram-negative and gram-positive organisms, although they were less active than their 5-nitrofuran counterparts. This suggests potential applications in developing new antibacterial agents (B. Ekström, M. Ovesson, & B. Pring, 1975).

Antinociceptive Activity

Erharuyi, Igbe, Falodun, Enadeghe, and Igbinedion (2015) synthesized methyl nicotinate and evaluated its antinociceptive (pain-relieving) activity. Methyl nicotinate showed effective peripheral and central antinociceptive activity in mice, indicating potential applications in pain management (O. Erharuyi, I. Igbe, A. Falodun, Rosemary Enadeghe, & Osamede Igbinedion, 2015).

Preparation and Isotopic Labeling

Clark (1976) reported on the preparation of nicotinic-5-2H acid from 5-bromonicotinic acid, involving palladium-catalyzed deuterolysis of methyl 5-bromonicotinate. This process resulted in deuterium-labeled nicotinic acid, useful for research purposes, especially in tracer studies and isotopic labeling experiments (B. Clark, 1976).

Percutaneous Penetration and Skin Sensitivity

Issachar, Gall, Borrel, and Poelman (1998) investigated the cutaneous penetration of methyl nicotinate in individuals with sensitive skin using laser Doppler imaging. The study found significant differences in the penetration and induced vasodilation between individuals with sensitive skin and those with normal skin, suggesting the role of methyl nicotinate in dermatological studies and its potential application in assessing skin barrier function and sensitivity (N. Issachar, Y. Gall, M. Borrel, & M. Poelman, 1998).

Safety and Hazards

Methyl 5-(methylsulfonyl)nicotinate is classified under GHS07 for safety. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling .

Properties

IUPAC Name

methyl 5-methylsulfonylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-13-8(10)6-3-7(5-9-4-6)14(2,11)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKQGUVWZYKJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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